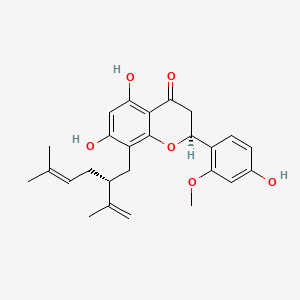![molecular formula C20H24N4O3 B562453 N-(4-甲基-3-硝基苯基)-4-[(4-甲基哌嗪-1-基)甲基]苯甲酰胺 CAS No. 581076-60-0](/img/structure/B562453.png)
N-(4-甲基-3-硝基苯基)-4-[(4-甲基哌嗪-1-基)甲基]苯甲酰胺
概述
描述
N-(4-methyl-3-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide (NMPMB) is an organic compound used in a variety of scientific research applications. It is a nitroaromatic amide that can be synthesized using a variety of methods and is used in a variety of biochemical and physiological experiments. NMPMB is a powerful tool for scientists to study the effects of nitroaromatic compounds on the body, and its applications range from drug development to environmental sciences.
科学研究应用
DNA结合和荧光染色
与指定化合物密切相关的衍生物的主要应用之一是它们能够结合到DNA的小沟,特别是在富含AT序列的区域。Hoechst 33258是这一类化合物中一个广为人知的化合物,已被广泛用作荧光DNA染料,展示了类似化合物在染色体和细胞核染色、流式细胞术以及植物染色体分析中的潜在应用(Issar & Kakkar, 2013)。
药理应用
与问题化合物具有结构相似性的芳基哌嗪衍生物已被探索其药理潜力,包括抗焦虑和抗抑郁活性。例如,选择性5-HT1B拮抗剂AR-A000002已显示出在治疗焦虑和情感障碍方面的潜力,展示了芳基哌嗪衍生物在开发中枢神经系统疾病新治疗方法中的实用性(Hudzik et al., 2003)。
环境和分析化学
另一个研究领域包括研究高级氧化过程(AOPs)用于降解水处理中的难降解化合物,如对乙酰氨基酚。这项研究强调了对复杂有机分子(包括各种苯甲酰胺衍生物)如何与环境过程相互作用并被分解或改变的广泛兴趣(Qutob et al., 2022)。
合成应用
该化合物的结构表明其在合成化学中具有潜在用途,例如作为金属钝化剂和光敏材料制备中间体。通过合成相关化合物来突出这一应用,展示了该化合物在开发新材料和化学合成方法中的相关性(Gu等,2009)。
生物标志物开发
与"N-(4-甲基-3-硝基苯基)-4-[(4-甲基哌嗪-1-基)甲基]苯甲酰胺"结构相似的化合物也被研究作为了解烟草暴露和癌症风险的生物标志物。例如,测量尿液致癌物代谢物提供了对暴露于有害物质和患癌风险的关键见解,表明类似化合物有潜力作为临床和环境健康研究中的生物标志物(Hecht, 2002)。
属性
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-15-3-8-18(13-19(15)24(26)27)21-20(25)17-6-4-16(5-7-17)14-23-11-9-22(2)10-12-23/h3-8,13H,9-12,14H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWOXPOJAZVXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652652 | |
| Record name | N-(4-Methyl-3-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
581076-60-0 | |
| Record name | N-(4-Methyl-3-nitrophenyl)-4-[(4-methyl-1-piperazinyl)methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581076-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methyl-3-nitro-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581076600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Methyl-3-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Methyl-3-nitro-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Thiophenecarboxylic acid,4-nitro-5-[2-(1-phenylethylidene)hydrazinyl]-](/img/structure/B562371.png)
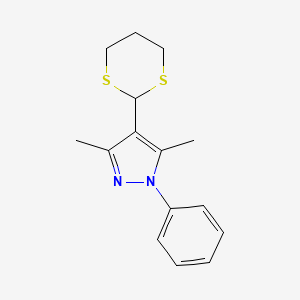

acetyl chloride](/img/structure/B562378.png)
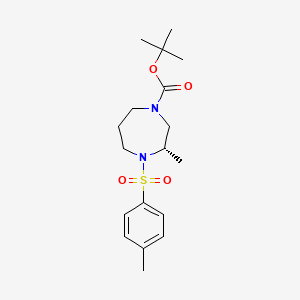
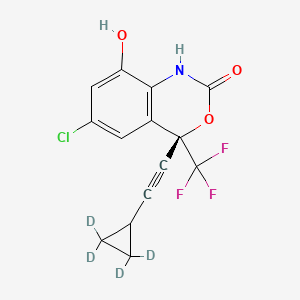
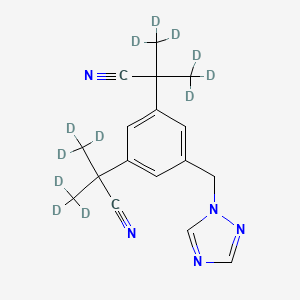
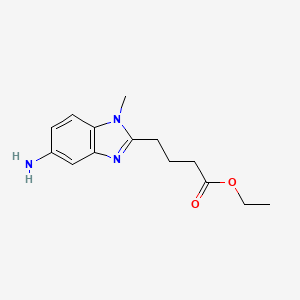
![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)
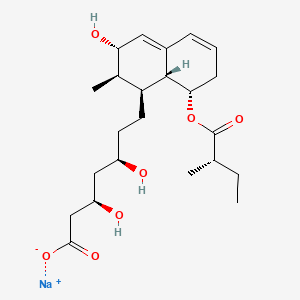
![[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione](/img/structure/B562386.png)

